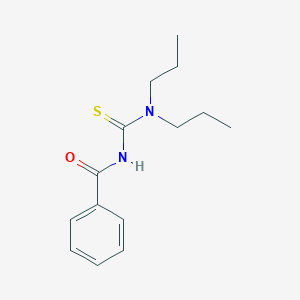
N-(Dipropylcarbamothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Dipropylcarbamothioyl)benzamide is a compound belonging to the class of acylthiourea derivatives. These compounds have been extensively studied for their diverse applications in various fields, including analytical chemistry, process chemistry, and biological activities . This compound, in particular, has shown significant potential in antioxidant and anticancer studies .
Preparation Methods
The synthesis of N-(Dipropylcarbamothioyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with potassium thiocyanate and the corresponding secondary amine, di-n-propylamine, in dry acetone . The reaction conditions are carefully controlled to ensure the formation of the desired product. The synthesized compound is then characterized using various analytical techniques such as UV-Visible spectroscopy, FT-IR, and NMR spectroscopy .
Chemical Reactions Analysis
N-(Dipropylcarbamothioyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(Dipropylcarbamothioyl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(Dipropylcarbamothioyl)benzamide involves its interaction with molecular targets and pathways within cells. The compound has been shown to inhibit the activation of NF-kB, a transcription factor involved in inflammatory responses and cell survival . By inhibiting NF-kB activation, this compound induces apoptosis in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria . This dual mechanism of action makes it a potential candidate for cancer therapy.
Comparison with Similar Compounds
N-(Dipropylcarbamothioyl)benzamide can be compared with other acylthiourea derivatives such as:
- N-(Diphenylcarbamothioyl)benzamide
- N-(Dibutylcarbamothioyl)benzamide These compounds share similar structural features but differ in their alkyl or aryl substituents. The unique dipropyl group in this compound contributes to its distinct biological activities and chemical properties . Compared to its analogs, this compound has shown superior antioxidant and anticancer potential .
Properties
CAS No. |
58682-52-3 |
|---|---|
Molecular Formula |
C14H20N2OS |
Molecular Weight |
264.39 g/mol |
IUPAC Name |
N-(dipropylcarbamothioyl)benzamide |
InChI |
InChI=1S/C14H20N2OS/c1-3-10-16(11-4-2)14(18)15-13(17)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,15,17,18) |
InChI Key |
NHHJDARLNRBGBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=S)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


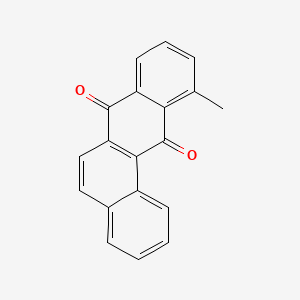
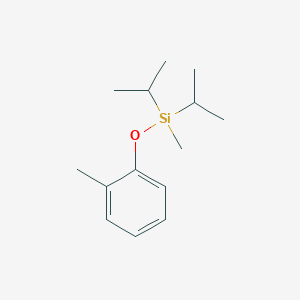
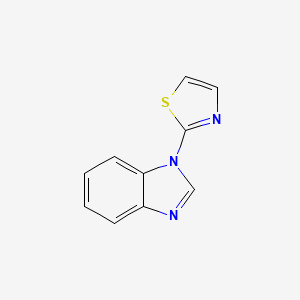
![2-(4-Methylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14600625.png)
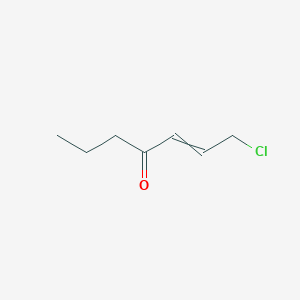
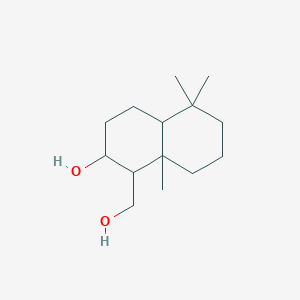
![2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14600636.png)
acetate](/img/structure/B14600638.png)
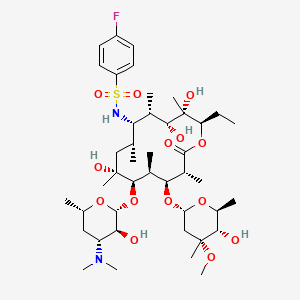
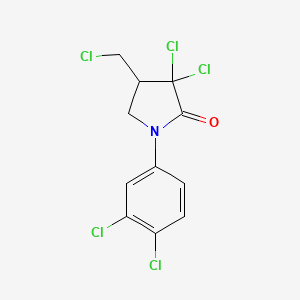
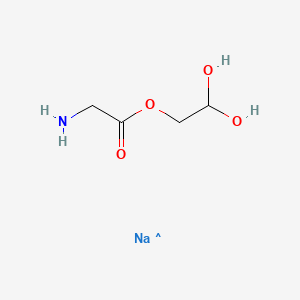
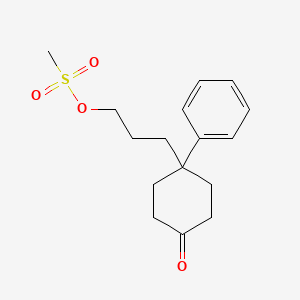
![(1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14600685.png)
![1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14600687.png)
